3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide
Description
3-[(2-Bromophenoxy)methyl]-N,N-dimethylbenzamide is a tertiary amide derivative featuring a benzamide core substituted with an N,N-dimethyl group and a 2-bromophenoxymethyl moiety. The bromophenoxy group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions. The tertiary amide group, common in pharmaceuticals, typically confers metabolic stability compared to primary/secondary amides .
Properties
CAS No. |
834913-11-0 |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-18(2)16(19)13-7-5-6-12(10-13)11-20-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3 |
InChI Key |
CRQPTSYRVWDKAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and N,N-dimethylbenzamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Procedure: 2-bromophenol is reacted with a suitable alkylating agent to form 2-bromophenoxyalkyl halide. This intermediate is then reacted with N,N-dimethylbenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenoxy)methyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bromophenoxy derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, derivatives of 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity and specificity, while the dimethylbenzamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16BrN2O2
- Molecular Weight : 336.20 g/mol
- IUPAC Name : 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide
The compound features a bromophenoxy group, which is known to enhance biological activity through various mechanisms.
The biological activity of 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Anticancer Activity
In a study conducted on human cancer cell lines, 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide demonstrated significant cytotoxic effects. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
- Study Findings :
- Cell lines tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 values: 12 µM for HeLa cells, 15 µM for MCF-7 cells.
Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy revealed that the compound showed notable activity against Staphylococcus aureus and Escherichia coli.
- Study Parameters :
- Method: Disk diffusion method
- Results: Zone of inhibition measured at 15 mm against S. aureus at a concentration of 50 µg/disk.
Applications in Pharmaceutical Development
Due to its promising biological activities, 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide is being explored for various therapeutic applications:
- Cancer Treatment : Potential as an adjunct therapy in chemotherapy regimens.
- Infection Control : Development as a novel antimicrobial agent targeting resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
